Amogammadex

Anesthesiology Perioperative Medicine Drug Safety

Researchers requiring a predictable neuromuscular blockade reversal agent often face supply inconsistency and limited safety data. Amogammadex addresses this gap as a chemically distinct γ-cyclodextrin derivative. - Non-inferior efficacy: median TOF ratio recovery to 0.9 in 2.5 min at 8 mg/kg dose vs. 2.2 min for sugammadex. - Differentiated safety: zero anaphylaxis events observed in Phase III comparison trials, supporting use in hypersensitivity-risk populations. - Defined pharmacokinetics: linear, dose-proportional profile with 65-83% 24-hour urinary excretion, enabling streamlined dosing protocols for high-throughput surgical environments.

Molecular Formula C41H66N6O6S
Molecular Weight 771.1 g/mol
CAS No. 203849-91-6
Cat. No. B1677348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmogammadex
CAS203849-91-6
SynonymsMMAD, Demethyldolastatin 10;  Monomethylauristatin D;  Monomethyl Dolastatin 10
Molecular FormulaC41H66N6O6S
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
InChIInChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1
InChIKeyBLUGYPPOFIHFJS-UUFHNPECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amogammadex (CAS 203849-91-6): A Next-Generation Selective Relaxant Binding Agent for Neuromuscular Blockade Reversal


Amogammadex, also referred to as adamgammadex, is a modified γ-cyclodextrin derivative classified as a selective relaxant binding agent (SRBA). It is engineered to rapidly reverse neuromuscular blockade induced by steroidal neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium [1]. The compound acts by encapsulating free NMBA molecules within its lipophilic core, forming a stable, inactive inclusion complex that effectively removes the NMBA from the neuromuscular junction [2]. This mechanism enables rapid and predictable restoration of neuromuscular function, with clinical trials demonstrating a median time to train-of-four (TOF) ratio recovery to 0.9 of 2.5 minutes at an 8 mg/kg dose [3].

Compound Class
Modified γ-cyclodextrin selective relaxant binding agent (SRBA)
Mechanism Context
Encapsulation of steroidal NMBAs for receptor-site clearance studies
Research Target
Rocuronium and vecuronium reversal pathway investigation

The Procurement Risk of Interchanging Amogammadex with First-Generation SRBAs or Neostigmine


Substituting Amogammadex with another reversal agent based solely on class membership introduces quantifiable risks to both patient safety and operational efficiency. Unlike first-generation agents, Amogammadex is a chemically distinct γ-cyclodextrin derivative with specific structural modifications that confer a differentiated pharmacological profile [1]. Direct head-to-head clinical trials reveal that while Amogammadex is non-inferior in efficacy, its safety profile differs measurably from the reference agent sugammadex, particularly regarding hypersensitivity and anaphylaxis [2]. Furthermore, its dose-response relationship and pharmacokinetic parameters—including a 65–83% 24-hour urinary excretion—are unique and cannot be extrapolated from other SRBAs or traditional acetylcholinesterase inhibitors like neostigmine [3]. Generic substitution without these precise, quantitative data compromises predictable reversal outcomes and may elevate adverse event liability.

First-Generation SRBA Class Mismatch
Structural modifications in the γ-cyclodextrin derivative confer a pharmacological profile that may not transfer from earlier SRBAs.
Acetylcholinesterase Inhibitor Mechanism Divergence
Neostigmine and related agents act via enzyme inhibition; encapsulation kinetics and elimination pathways differ significantly.
Dose-Response Extrapolation Limits
Reported 65–83% 24-hour urinary excretion and linear PK parameters are compound-specific and cannot inform dosing for other reversal classes.

Amogammadex (203849-91-6) Comparative Evidence: Quantified Advantages Over Sugammadex and Other Reversal Agents


Non-Inferior Reversal Speed with a Differentiated Safety Signal for Hypersensitivity

In a pivotal Phase III trial, Amogammadex 8 mg/kg demonstrated non-inferiority to sugammadex 4 mg/kg for reversing deep rocuronium-induced neuromuscular block. Crucially, a separate Phase III trial comparing lower doses (4 mg/kg vs 2 mg/kg) reported zero cases of anaphylaxis in the Amogammadex group (0/180) compared to two cases in the sugammadex group (2/130) [1]. While the trial was not statistically powered for this safety endpoint, this observation aligns with preclinical hypotheses of reduced hypersensitivity risk [2]. The overall adverse event rate for Amogammadex was 15.2% versus 17.0% for sugammadex in a moderate block reversal trial [3].

Non-Inferior Reversal & Hypersensitivity Signal
Head-to-head
Success rate: 98.7% (8 mg/kg) Anaphylaxis: 0/180 (0%) Adverse event rate: 15.2%
Reported comparator endpoint context with differentiated tolerability signal.
Not statistically powered for rare safety events; Phase III deep NMB reversal.
Anesthesiology Perioperative Medicine Drug Safety

Comparable Reversal Speed for Deep Block, with a Defined Non-Inferiority Margin

In a multicentre Phase III trial specifically for deep neuromuscular block (1–2 post-tetanic counts), Amogammadex 8 mg/kg achieved a median time to TOF ratio ≥0.9 of 2.5 minutes, compared to 2.2 minutes for sugammadex 4 mg/kg. The difference of 0.5 minutes (95% CI 0.3, 0.7) was well within the pre-specified non-inferiority margin of 5 minutes [1]. A Phase IIb study further characterized the dose-response, reporting geometric mean recovery times of 2.9 minutes for the 9 mg/kg dose [2]. A meta-analysis confirmed a significant dose-response relationship across studies [3].

Deep Block Reversal Speed
Head-to-head
2.5 min (95% CI 2.0–3.2)
Non-inferiority margin met; supports model-response endpoint interpretation.
Median time to TOF ≥0.9 vs 2.2 min comparator; N=321.
Anesthesiology Pharmacodynamics Surgical Recovery

Linear and Predictable Dose-Proportional Pharmacokinetics

A Phase I study in 52 healthy volunteers demonstrated that Amogammadex exhibits dose-proportional pharmacokinetics. The estimated slope for AUC0-∞ was 0.9965 (90% CI, 0.9468, 1.046) and for Cmax was 0.9462 (90% CI, 0.8800, 1.012), both not significantly different from 1, confirming linearity [1]. This predictability extends to excretion, with the 24-hour cumulative urinary fraction of unchanged drug ranging from 65% to 83% [2]. Notably, co-administration increased the urinary excretion of rocuronium from 15% to 25–30%, confirming the sequestration mechanism [3].

Dose-Proportional Pharmacokinetics
Cross-study
AUC slope: 0.9965 (90% CI 0.9468–1.046)
Supports exposure-model validation and linear kinetics research context.
Phase I single ascending dose; 52 healthy volunteers.
Pharmacokinetics Drug Metabolism Clinical Pharmacology

Potentially Differentiated Hypersensitivity Profile: Zero Anaphylaxis Events in Direct Comparison

In the Phase III trial comparing Amogammadex 4 mg/kg to sugammadex 2 mg/kg for reversal of moderate neuromuscular block, two cases of anaphylaxis were reported in the sugammadex group (2/130, 1.5%), while zero cases were reported in the Amogammadex group (0/180, 0%) [1]. The study's authors concluded that this finding suggests a potential safety advantage for Amogammadex, although the trial was not statistically powered for this rare event [2]. This observation is consistent with the compound's structural modifications designed to reduce the risk of hypersensitivity [3].

Hypersensitivity Incidence
Head-to-head
Anaphylaxis: 0/180 (0%) vs Comparator 2/130 (1.5%)
Reported tolerability endpoint context; zero events in direct comparison.
Moderate block reversal cohort; not statistically powered for rare events.
Immunopharmacology Drug Hypersensitivity Perioperative Safety

Optimal Scientific and Industrial Use Cases for Amogammadex Based on Quantitative Evidence


Reversal of Deep Neuromuscular Blockade in High-Throughput Surgical Settings

Based on the demonstrated non-inferior reversal time of 2.5 minutes for deep block (versus 2.2 minutes for sugammadex) [1], Amogammadex is ideally suited for busy operating room environments where rapid, reliable recovery of neuromuscular function is essential to maintain surgical throughput and patient flow. The predictable, dose-proportional pharmacokinetics further support streamlined dosing in these fast-paced settings [2].

Perioperative Use in Patients with Known Allergy Risk Profiles

Given the observation of zero anaphylaxis events in a direct Phase III comparison with sugammadex, Amogammadex presents a strategic alternative for patients with a history of drug hypersensitivity or those at elevated risk for allergic reactions [3]. Its differentiated safety signal, though not statistically powered, provides a rationale for preferential use in populations where anaphylaxis is a major clinical concern.

Pharmacological Research Requiring a Well-Characterized γ-Cyclodextrin SRBA

For studies investigating the structure-activity relationships of SRBAs or the precise kinetics of rocuronium encapsulation, Amogammadex offers a distinct chemical entity with defined, linear pharmacokinetics and a 65–83% 24-hour urinary excretion profile [4]. Its use as a comparator in preclinical and clinical research allows for the exploration of new therapeutic paradigms and the validation of novel reversal strategies.

Application
Selection Property
Validation Focus
Deep Block Reversal in High-Throughput Settings
Non-inferior reversal time and predictable dose-proportional exposure
TOF ratio recovery endpoint and turnover model review
Hypersensitivity Risk Research Models
Differentiated tolerability endpoint profile
Anaphylaxis incidence monitoring and comparator endpoint review
SRBA Structure-Activity & Encapsulation Studies
Well-characterized linear kinetics and distinct chemical entity
Encapsulation kinetics and urinary excretion pathway investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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